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pyrazole-4-carbaldehyde

Cat. No.: B1311681 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethyl pyrazole carboxamide scaffold is a cornerstone in modern medicinal

chemistry and agrochemistry. Its remarkable versatility and tunable physicochemical properties

have led to its incorporation into a diverse range of biologically active agents, from fungicides

to anti-inflammatory drugs. This guide provides a comparative analysis of the structure-activity

relationships (SAR) for this chemical class across different biological targets, supported by

experimental data and detailed protocols.

SAR as Succinate Dehydrogenase Inhibitors
(SDHIs)
Trifluoromethyl pyrazole carboxamides are prominent as inhibitors of succinate dehydrogenase

(SDH, or Complex II) in the mitochondrial electron transport chain, a mechanism widely

exploited in the development of fungicides. The core structure consists of a trifluoromethyl-

substituted pyrazole ring linked via a carboxamide bridge to a substituted N-phenyl or N-

pyridinyl group.

The SAR for this class reveals several key trends. Modifications at the N-position of the

pyrazole ring and substitutions on the N-phenyl/pyridinyl moiety significantly impact antifungal

potency.
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Key Findings:

N-Phenyl/Pyridinyl Substitutions: The nature and position of substituents on the N-aryl ring

are critical for activity. For instance, introducing a substituted 4-pyridinyl group at the amine

side of the amide bond can enhance antifungal and antibacterial activities.[1]

Pyrazole Ring Substitutions: The trifluoromethyl group at the 5-position of the pyrazole ring is

a crucial feature for improving the bioactivity of these compounds.[1]

Amide Bridge: The carboxamide linker is essential for correctly orienting the two aromatic

portions of the molecule within the SDH binding pocket.

Comparative Antifungal Activity of SDHI Derivatives
The following table summarizes the in vitro activity (EC50) of representative trifluoromethyl

pyrazole carboxamide derivatives against various phytopathogenic fungi.
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Compound ID

R (Substitution
on N-
phenyl/pyridin
yl)

Target Fungi EC50 (µg/mL) Reference

7a 2-pyridinyl Gibberella zeae 1.8 [2]

7c
2-pyridinyl with

4-Cl

Fusarium

oxysporum
1.5 [2]

7c
2-pyridinyl with

4-Cl

Cytospora

mandshurica
3.6 [2]

7f
2-pyridinyl with

4-F

Phytophthora

infestans
6.8 [2]

T3 4-pyridinyl Gibberella zeae 14.7 [1]

T3 4-pyridinyl
Cytospora

mandshurica
21.1 [1]

T3 4-pyridinyl
Fusarium

oxysporum
32.7 [1]

Hymexazol (Reference) Gibberella zeae 30.2 [1]

Carboxin (Reference) Gibberella zeae 34.2 [1]

Mechanism of Action: SDH Inhibition Pathway
The diagram below illustrates the role of SDH in the mitochondrial electron transport chain and

its inhibition by pyrazole carboxamides.
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Caption: Inhibition of SDH by pyrazole carboxamides disrupts the electron transport chain.

SAR as Cyclooxygenase (COX) Inhibitors
This same chemical class has been investigated for anti-inflammatory properties through the

inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of

prostaglandins. The SAR profile for COX inhibition shows distinct patterns compared to SDHIs,

primarily focusing on achieving selectivity for the inducible COX-2 isoform over the constitutive

COX-1 to minimize gastrointestinal side effects.

Key Findings:

Trifluoromethyl Group: The CF3 group enhances hydrophobic interactions within the COX

binding pocket, contributing to greater ligand-receptor affinity.[1]

Pyrazole Moiety: The electron-rich pyrazole ring can engage in favorable π-π stacking

interactions with aromatic residues in the active site.[1]

N-Aryl Substituents: The substitution pattern on the N-aryl ring of the carboxamide is a

primary determinant of COX-2 selectivity. Different substituents can exploit the larger, more

flexible active site of COX-2 compared to COX-1.

Comparative COX Inhibition Data
The following table presents the in vitro inhibitory concentrations (IC50) and COX-2 selectivity

index for a series of trifluoromethyl pyrazole carboxamides.
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Compound
ID

R
(Substitutio
n on N-
phenyl)

COX-1 IC50
(µM)

COX-2 IC50
(µM)

Selectivity
Index (COX-
1/COX-2)

Reference

3b 4-Methyl 0.46 3.82 0.12 [3][4]

3d 4-Chloro 5.61 4.92 1.14 [3][4]

3g 4-Nitro 4.45 2.65 1.68 [3][4]

Ketoprofen (Reference) 0.034 0.164 0.21 [3][4]

General SAR Study Workflow
The development of these compounds follows a systematic workflow to establish a clear

structure-activity relationship.

Lead Compound Identification
(e.g., Pyrazole Carboxamide)

Systematic Structural
Modification (R-groups)

Chemical Synthesis
of Analogs

In Vitro Biological Evaluation
(e.g., COX/SDH Assay)

Data Analysis &
SAR Determination

Lead Optimization
(Improved Potency/Selectivity)

 Key relationships
identified

 Design new analogs

In Vivo Testing
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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